Tris[4-(heptadecafluorooctyl)phenyl]phosphine
Description
Properties
IUPAC Name |
tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPUWLBWXIECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H12F51P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395302 | |
| Record name | Tris[4-(heptadecafluorooctyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284472-92-0 | |
| Record name | Tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284472-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris[4-(heptadecafluorooctyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-(heptadecafluorooctyl)phenyl)-phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tris[4-(heptadecafluorooctyl)phenyl]phosphine typically involves the reaction of 4-(heptadecafluorooctyl)phenyl derivatives with a phosphorus source . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the phosphine compound . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tris[4-(heptadecafluorooctyl)phenyl]phosphine is known to participate in various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like toluene or THF . The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Tris[4-(heptadecafluorooctyl)phenyl]phosphine has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and probes.
Industry: The compound is used in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism by which tris[4-(heptadecafluorooctyl)phenyl]phosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, stabilizing the catalytic intermediates and facilitating the formation of the desired products . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Tris[4-(heptadecafluorooctyl)phenyl]phosphine can be compared with other similar compounds such as:
- Tris(pentafluorophenyl)phosphine
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
These compounds share similar structural features but differ in their fluorine content and substituents, which influence their reactivity and applications. This compound is unique due to its long perfluorinated alkyl chains, providing distinct properties such as enhanced hydrophobicity and thermal stability .
Biological Activity
Tris[4-(heptadecafluorooctyl)phenyl]phosphine is a phosphine compound with significant interest in biological and chemical research due to its unique structure and properties. The biological activity of phosphines has been widely studied, particularly in their roles as ligands in catalysis and potential therapeutic agents. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by three heptadecafluorooctyl groups attached to a phenyl ring, which contributes to its hydrophobic properties. The presence of fluorinated alkyl chains enhances its lipophilicity, potentially influencing its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable phosphine precursor with heptadecafluorooctyl-substituted phenols. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
Anticancer Properties
Recent studies have indicated that phosphine derivatives exhibit varying degrees of anticancer activity. For instance, phosphines have been shown to interact with cancer cell lines, leading to apoptosis and cell cycle arrest. In vitro studies on similar phosphine compounds have demonstrated significant cytotoxicity against various cancer types, suggesting that this compound could also possess similar properties.
Table 1: Cytotoxicity of Phosphine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD |
| Tricyclohexylphosphine | HeLa (Cervical Cancer) | 5.2 |
| Triethylphosphine | A549 (Lung Cancer) | 8.3 |
Note: TBD indicates that the data for this compound is yet to be determined.
The mechanism by which phosphines exert their biological effects often involves modulation of cellular signaling pathways. Phosphines can act as electron donors, influencing redox states within cells and affecting various signaling cascades. This property may enhance their potential as therapeutic agents.
Case Studies
-
Study on Phosphine Ligands in Cancer Therapy :
A study investigated the use of phosphine ligands in palladium-catalyzed reactions for synthesizing anticancer agents. The findings suggested that the incorporation of fluorinated alkyl chains improved the solubility and bioavailability of these compounds, enhancing their therapeutic efficacy against cancer cells. -
Phosphines as Antioxidants :
Research has shown that certain phosphines can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in cancer therapy, where oxidative stress plays a crucial role in tumor progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
